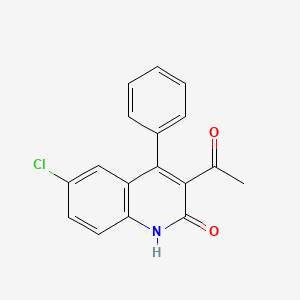

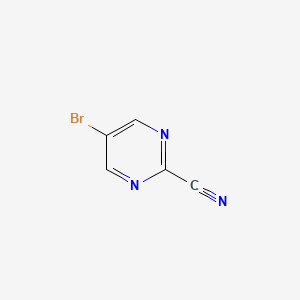

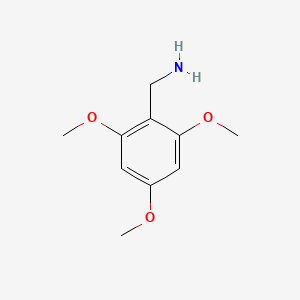

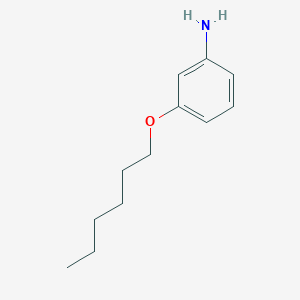

![molecular formula C20H18N2O2 B1269032 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid CAS No. 99117-21-2](/img/structure/B1269032.png)

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives closely related to 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid involves several strategies. One approach details the synthesis of 10-amino-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines starting from isatins and 4-piperidones or quinolizidin-2-one, highlighting the versatility of starting materials for synthesizing naphthyridine derivatives (Gatta, Giudice, & Mustazza, 1996). Moreover, studies on modulating the reactivity of heterocyclic ketene aminals in multicomponent reactions have led to the successful synthesis of tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives, showcasing the adaptability of the substrate design approach (Wen, Liu, Li, & Wang, 2010).

Molecular Structure Analysis

Although direct analyses of the molecular structure of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid are scarce, related studies offer insight into the structural intricacies of similar compounds. For instance, the crystal structure of a compound containing the 3,4-dihydrobenzo[b][1,6]naphthyridine fragment revealed significant bending out of the plane, indicating the potential for diverse molecular orientations and interactions (Seebacher, Weis, Saf, & Belaj, 2010).

Chemical Reactions and Properties

The reactivity of tetrahydrobenzo[b][1,6]naphthyridine derivatives under various conditions has been a subject of interest. For example, the investigation into the reactions of 10-substituted derivatives with activated alkynes highlights the synthetic versatility of these compounds through Michael addition and intramolecular Heck reaction pathways, leading to novel heterocyclic systems (Voskressensky, Borisova, Vorob’ev, Postika, Sorokina, & Varlamov, 2008).

Physical Properties Analysis

The physical properties of naphthyridine derivatives, including solubility, melting points, and crystal structures, are crucial for understanding their behavior in various chemical contexts. While specific data on 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid might not be readily available, the structural analysis provides a foundation for inferring these properties.

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group transformations of naphthyridine derivatives have been explored through synthetic methods and reaction studies. The diverse reactivity patterns, as demonstrated in the synthesis of densely functionalized 1,2-dihydrobenzo[b][1,6]naphthyridines via sequential Ugi and Heck reactions, underline the chemical richness of these compounds (Asthana, Sharma, & Singh, 2014).

Aplicaciones Científicas De Investigación

- Summary of the Application : This compound has been identified as a potent Phosphodiesterase 5 Inhibitor (PDE5I) with improved aqueous solubility for the treatment of Alzheimer’s Disease . PDE5 hydrolyzes cyclic guanosine monophosphate (cGMP), leading to increased levels of the cAMP response element binding protein (CREB), a transcriptional factor involved with learning and memory processes .

- Methods of Application or Experimental Procedures : The compound was tested in vitro and in a mouse model of Alzheimer’s Disease . The in vitro IC50 (the concentration of the inhibitor where the response is reduced by half) was found to be 0.056 nM . Two plausible binding modes were proposed through in silico docking .

- Results or Outcomes : The compound showed excellent in vitro potency and improved aqueous solubility, as well as good efficacy in a mouse model of Alzheimer’s Disease .

Propiedades

IUPAC Name |

2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c23-20(24)19-15-8-4-5-9-17(15)21-18-10-11-22(13-16(18)19)12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVSDQYFRSUJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C(C3=CC=CC=C3N=C21)C(=O)O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.